molecular formula C9H7BrFNO B2777729 N-(2-bromo-4-fluorophenyl)prop-2-enamide CAS No. 1094231-21-6

N-(2-bromo-4-fluorophenyl)prop-2-enamide

Cat. No.: B2777729
CAS No.: 1094231-21-6
M. Wt: 244.063
InChI Key: YMSRZMHETSUSBO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)prop-2-enamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a prop-2-enamide functional group

Mechanism of Action

Mode of Action

The exact mode of action of N-(2-bromo-4-fluorophenyl)prop-2-enamide is currently unknown . The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the target and the cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4-fluorophenyl)prop-2-enamide is typically synthesized through a series of organic reactions involving halogenation and substitutionThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-fluorophenyl)prop-2-enamide is unique due to its specific combination of bromine, fluorine, and prop-2-enamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRZMHETSUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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